molecular formula C15H28SSn B579841 (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane CAS No. 1429306-71-7

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane

Cat. No. B579841
M. Wt: 359.159
InChI Key: IZLFNZXYTOTLNV-UHFFFAOYSA-N
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Description

“(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane” is an organic compound that is used in the manufacture of photovoltaic devices due to its ability to enhance solar cell efficiency . It is also used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .


Synthesis Analysis

The synthesis of this compound involves a process where compound 2 is dissolved in THF at -78℃ and n-BuLi is added dropwise under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is part of a larger molecule, poly [(2,6- (4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene)- co - (1,3-di (5-thiophene-2-yl)-5,7-bis (2-ethylhexyl)benzo [1,2- c :4,5- c ′]dithiophene-4,8-dione)] (PBDB-T), which is a donor–acceptor copolymer widely used as a donor material in high-efficiency organic solar cells .


Chemical Reactions Analysis

This compound is involved in a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .

Scientific Research Applications

  • Cyclotrimerization of Bicyclic Vic-bromostannylalkenes : Copper(I) thiophen-2-carboxylate was used in the trimerization of bicyclic vic-bromotrimethyltin olefins, resulting in high yields of syn and anti tris-annelated benzenes (Borsato et al., 2002).

  • Enhanced Performance in All-Polymer Solar Cells : Novel donor–acceptor copolymers were synthesized for use in all-polymer solar cells (all-PSCs), showing improved power conversion efficiency due to side-chain engineering (Li et al., 2017).

  • Organic Solar Cells Application : Intermediate-sized donor molecules were synthesized for organic solar cells, involving a process of Stille coupling with benzodithiophene and benzobisthiazole-based cores (Zhang et al., 2017).

  • Electropolymerization of Dithienylpyridines : A catalytic system was developed for the coupling of thienylstannanes with dibromopyridine, leading to electropolymerization and the production of electrochromic polymers (Krompiec et al., 2008).

  • Regioselectivity in Cyclopenta[b]thienyl Ligand Chemistry : Research into the regioselectivity of synthesis of new σ-element-substituted cyclopenta[b]thiophene derivatives revealed insights into organometallic chemistry applications (Kissounko et al., 2000).

  • Conjugated Polymers for Electron Transport : Synthesis and characterization of π-conjugated polymers for use as an electron transport layer in inverted polymer solar cells were conducted, demonstrating the importance of solubilizing alkyl chains in optical and electrochemical characteristics (Zhang et al., 2012).

  • Wide Band-Gap Polymers in Solar Cells : Studies on thiophene and thieno[3,2-b]thiophene π-bridged pyrrolo[3,4-c]pyrrole-1,3-dione-based wide band-gap polymers revealed their application in both fullerene and non-fullerene organic solar cells, demonstrating impressive power conversion efficiencies (Tamilavan et al., 2018).

  • Inverted Polymer Solar Cells : Research into an alcohol-soluble n-type conjugated polyelectrolyte for application as an electron transport layer in inverted polymer solar cells showed improved power conversion efficiency due to enhanced electron extraction (Hu et al., 2015).

  • Synthesis of Narrow Band-Gap Copolymers : Investigations into the synthesis and characterization of narrow band-gap copolymers for polymer solar cells involved the use of pyrene and diketopyrrolopyrrole (DPP) as core units, highlighting the influence of solubilizing alkyl chains on optical and electrochemical properties (Alqurashy, 2019).

  • Small Molecule-Based Solar Cells : Design and synthesis of solution-processable small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit for bulk-heterojunction solar cells demonstrated the importance of conjugated π-spacer thiophenes in enhancing intramolecular charge transfer and reducing band gap (Gupta et al., 2015).

  • Optoelectronic Applications of Thiophene-Substituted Oxadiazole Derivatives : A study focused on the photophysical and electrochemical properties of novel thiophene-substituted oxadiazole derivatives, suggesting potential applications in OLEDs, solar cells, and chemosensors (Thippeswamy et al., 2021).

Future Directions

The future directions of this compound involve its use in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers. These copolymers have shown potential in superseding the D–A-type copolymer and A–A-type homopolymer . This presents an alternative material design strategy to boost photocatalytic efficiency .

properties

IUPAC Name

[5-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19S.3CH3.Sn/c1-3-5-7-11(4-2)10-12-8-6-9-13-12;;;;/h6,8,11H,3-5,7,10H2,1-2H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLFNZXYTOTLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane

Citations

For This Compound
7
Citations
S Huang, RK Kannadorai, Y Chen, Q Liu, M Wanga - researchgate.net
Supplementary Methods (5-(2-ethylhexyl) thiophen-2-yl) trimethylstannane (compound 2). In a two neck 100 mL round bottom flask, to the solution of 2-ethylhexyl) thiophen (1)(2.11 g, …
Number of citations: 2 www.researchgate.net
PY Gu, J Zhang, G Long, Z Wang… - Journal of Materials …, 2016 - pubs.rsc.org
Although several [1,2,5]thiadiazolo[3,4-g]quinoxaline (TQ)–thiophene-based hybrid polymers have been demonstrated for application in organic field-effect transistors (OFETs), the …
Number of citations: 48 pubs.rsc.org
SS Bagde, H Park, VH Tran, SH Lee - Dyes and Pigments, 2019 - Elsevier
We present design and synthesis of three new symmetrical and linear ADA type π-conjugated donor small molecules (2D-NDT(TPD) 2 , 2D-NDT(Ester) 2 and 2D-NDT(Amide) 2 ) …
Number of citations: 7 www.sciencedirect.com
AA Burney‐Allen, J Shaw, DL Wheeler… - Asian Journal of …, 2021 - Wiley Online Library
Four cross‐conjugated molecules based on the benzo[1,2‐d:4,5‐d’]bisoxazole (BBO) moiety have been synthesized from a common synthon. Theoretical studies indicated that these …
Number of citations: 8 onlinelibrary.wiley.com
T Hodsden - 2020 - spiral.imperial.ac.uk
The use of organic semiconductors (OSCs) for electronic applications is of interest due to their myriad desirable properties, including being lightweight, flexible and low-cost. This work …
Number of citations: 2 spiral.imperial.ac.uk
J Ly - 2019 - scholarworks.umass.edu
Realizing organic based active materials for electronic devices, such as thin film transistors and photovoltaics, has been long sought after. Advancement in the field driven by chemists, …
Number of citations: 3 scholarworks.umass.edu
AA Burney-Allen - 2020 - search.proquest.com
Currently, there is significant interest in the development of organic semiconductors for use in, for example, energy production. Integration of organic semiconductors into organic solar …
Number of citations: 2 search.proquest.com

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